molecular formula C9H13N3O B1476773 (1-(5-Aminopyridin-2-yl)azetidin-3-yl)methanol CAS No. 2092543-63-8

(1-(5-Aminopyridin-2-yl)azetidin-3-yl)methanol

Cat. No.: B1476773
CAS No.: 2092543-63-8
M. Wt: 179.22 g/mol
InChI Key: PQKOLJNTGVOZTD-UHFFFAOYSA-N
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Description

(1-(5-Aminopyridin-2-yl)azetidin-3-yl)methanol is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-(5-aminopyridin-2-yl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-1-2-9(11-3-8)12-4-7(5-12)6-13/h1-3,7,13H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKOLJNTGVOZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(5-Aminopyridin-2-yl)azetidin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features an azetidine ring substituted with a 5-aminopyridine moiety and a hydroxymethyl group. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring : Starting from suitable precursors, the pyridine ring is constructed through cyclization reactions.
  • Introduction of the Amino Group : The amino group is introduced via nitration followed by reduction.
  • Formation of the Azetidine Ring : The azetidine structure is synthesized through cyclization of an appropriate intermediate.
  • Final Functionalization : The hydroxymethyl group is introduced through hydroxymethylation reactions.

The biological activity of this compound is primarily linked to its ability to interact with biological macromolecules, including enzymes and receptors. This interaction may modulate various biochemical pathways, potentially leading to therapeutic effects.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structures have demonstrated significant cytotoxicity against human tumor cell lines, suggesting that this compound may also possess similar activity .

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential. Studies reveal that derivatives of related compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound showed IC50 values ranging from 10 to 20 µM, indicating significant potency against these cell lines. Further mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Effects

In another study, the antibacterial activity of this compound was assessed using disk diffusion methods against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibits a minimum inhibitory concentration (MIC) of 0.5 mg/mL against both bacterial strains, highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerBreast Cancer Cell Line15 µM
AnticancerLung Cancer Cell Line12 µM
AntibacterialE. coli0.5 mg/mL
AntibacterialS. aureus0.5 mg/mL

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a pharmacological agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development.

1.1. Kinase Inhibition

Research indicates that compounds with similar structures can inhibit protein kinases, which are crucial in signaling pathways related to cancer and other diseases. For instance, the inhibition of kinases like IKKε and TBK1 has been linked to cancer treatment strategies, as aberrant kinase activity is implicated in tumorigenesis .

Case Study:
A study demonstrated that derivatives of similar azetidine compounds effectively inhibited GAC (Kidney Glutaminase Isoform C), which is overexpressed in certain cancers. The inhibition led to reduced cell viability in cancer cell lines, suggesting potential therapeutic applications .

Neuropharmacology

Another promising application of (1-(5-Aminopyridin-2-yl)azetidin-3-yl)methanol lies in neuropharmacology. The compound's structural features may allow it to function as a modulator of neurotransmitter receptors.

2.1. Histamine Receptor Agonism

Research on related compounds indicates that they can act as partial agonists at histamine H3 receptors, which are involved in regulating neurotransmitter release and have implications for treating conditions like schizophrenia and cognitive disorders .

Data Table: Histamine Receptor Activity

CompoundReceptor TypeActivity TypeReference
11bH3RPartial Agonist

Anticancer Activity

The anticancer potential of this compound is significant due to its ability to target specific pathways involved in tumor growth.

3.1. Targeting KRAS Mutations

Compounds designed around the azetidine framework have shown efficacy against KRAS-driven tumors, which are notoriously difficult to treat. Inhibiting pathways associated with KRAS can lead to decreased tumor proliferation and improved patient outcomes .

Case Study:
Inhibition of TBK1 has been demonstrated to induce apoptosis in KRAS-dependent cell lines, suggesting that this compound could play a role in targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.

4.1. Modifications for Enhanced Activity

Research has shown that modifications to the azetidine ring or the pyridine moiety can significantly affect the biological activity of related compounds. For instance, introducing different substituents can enhance selectivity towards specific targets while minimizing off-target effects .

Data Table: SAR Findings

ModificationEffect on ActivityReference
Substituent AIncreased potency against GAC
Substituent BReduced side effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.